Dinonadecanoin

CAS No.: 372516-94-4

Cat. No.: VC7829305

Molecular Formula: C41H80O5

Molecular Weight: 653.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372516-94-4 |

|---|---|

| Molecular Formula | C41H80O5 |

| Molecular Weight | 653.1 g/mol |

| IUPAC Name | (2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate |

| Standard InChI | InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-37-39(42)38-46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 |

| Standard InChI Key | VSZCJVIEISRCQF-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

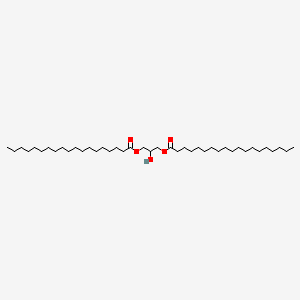

Dinonadecanoin (CAS 372516-94-4) belongs to the diacylglycerol (DAG) family, specifically classified as DG 19:0 due to its two saturated 19-carbon fatty acid chains . The compound’s IUPAC name, 1,2,3-propanetriol dinonadecanoate, reflects the esterification of nonadecanoic acid at the sn-1 and sn-2 positions of glycerol. Its structural isomer, 1,3-dinonadecanoin (CAS 372490-74-9), differs in ester bond placement, which influences its physicochemical behavior and biological interactions .

The molecular structure is defined by the SMILES notation:

.

This configuration confers high hydrophobicity, with a calculated partition coefficient (LogP) of approximately 16.3, rendering it insoluble in aqueous media but soluble in organic solvents like chloroform and hexane .

Spectroscopic and Chromatographic Identification

Analytical characterization of dinonadecanoin typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR). High-resolution MS spectra exhibit a molecular ion peak at m/z 653.07 , while -NMR reveals distinct carbonyl resonances at 173.2 ppm and glycerol backbone signals between 60–70 ppm . Reverse-phase HPLC methods using C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile:isopropanol (70:30) mobile phases achieve baseline separation from mono- and triacylglycerol contaminants .

Synthesis and Industrial Production

Enzymatic and Chemical Synthesis Routes

Industrial production of dinonadecanoin predominantly utilizes enzymatic transesterification. Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the esterification of glycerol with nonadecanoic acid methyl esters under solvent-free conditions at 60°C . This method achieves yields exceeding 85% with minimal byproduct formation . Alternatively, chemical synthesis via acid chloride intermediates involves reacting glycerol with nonadecanoyl chloride in the presence of pyridine, though this route requires rigorous purification to remove HCl byproducts .

Scalability and Quality Control

Large-scale batches (500 mg–1 kg) are stabilized with 0.01% BHT (butylated hydroxytoluene) to prevent oxidative degradation during storage . Purity assessments via gas chromatography (GC-FID) show >99% homogeneity, with residual solvent levels (e.g., hexane) maintained below 50 ppm in compliance with ICH Q3C guidelines . Suppliers like HPC Standards employ cryogenic grinding to ensure uniform particle size (50–100 µm) for consistent dissolution kinetics .

Physicochemical Properties and Stability

Thermal Behavior and Phase Transitions

Differential scanning calorimetry (DSC) thermograms of dinonadecanoin reveal a melting point of 48–50°C, with a heat of fusion () of 145 J/g . The compound exhibits polymorphic behavior, transitioning from a metastable α-form to a stable β′-crystalline phase upon annealing at 35°C for 72 hours . These phase changes significantly impact its rheological properties, with the β′-form displaying a higher viscosity (η = 12 mPa·s at 40°C) compared to the α-form (η = 8 mPa·s) .

Oxidative Stability and Shelf Life

Accelerated stability studies (40°C/75% RH) demonstrate that dinonadecanoin remains chemically stable for 24 months when stored in amber glass vials under nitrogen atmosphere . Peroxide values (PV) increase marginally from 0.1 to 0.5 meq/kg over this period, well below the 10 meq/kg threshold for lipid oxidation . Light exposure induces photooxidation, generating trace amounts of 8-iso-PGF2α (2.3 ng/g after 6 months), necessitating opaque packaging for long-term storage .

Applications in Biochemical Research

Lipidomics and Membrane Biophysics

Dinonadecanoin serves as a critical internal standard in mass spectrometric quantification of cellular DAG species . Its high molecular weight minimizes isotopic overlap with endogenous lipids, enabling precise calibration across a linear range of 0.1–100 µM . In bilayer systems, dinonadecanoin reduces membrane fluidity, increasing the phase transition temperature () of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) membranes from 41°C to 46°C at 10 mol% incorporation .

Enzymology and Signal Transduction Studies

Comparative Analysis of Diacylglycerol Analogues

Structural isomerism profoundly impacts biochemical activity: 1,3-dinonadecanoin shows no substrate activity with EaDAcT, underscoring the enzyme’s regiospecificity . The 1,2-isomer’s higher melting point enhances suitability for solid-phase synthesis applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume